molecular formula C7H7BrN2O3 B6204826 3-bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid CAS No. 1707372-02-8

3-bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid

Cat. No.: B6204826
CAS No.: 1707372-02-8
M. Wt: 247
InChI Key:
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Description

3-bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid is a heterocyclic compound that features a pyrazolo[3,2-b][1,3]oxazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated pyrazole with an oxazine derivative under controlled conditions to form the desired compound . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Research: It is used in studies to understand its interactions with enzymes and other biological molecules.

Mechanism of Action

The mechanism of action of 3-bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the oxazine ring play crucial roles in binding to these targets, which can include enzymes and receptors. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both a bromine atom and an oxazine ring. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

1707372-02-8

Molecular Formula

C7H7BrN2O3

Molecular Weight

247

Purity

95

Origin of Product

United States

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